molecular formula C23H20N4OS B11995384 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide

Cat. No.: B11995384
M. Wt: 400.5 g/mol
InChI Key: NAROKBZIQIZHPP-WGOQTCKBSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a biphenyl group through a sulfanyl and acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.

    Sulfanyl Linkage Formation: The benzimidazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.

    Acetohydrazide Formation: The resulting compound is further reacted with acetic anhydride to form the acetohydrazide intermediate.

    Condensation with Biphenyl Aldehyde: Finally, the acetohydrazide intermediate is condensed with biphenyl-4-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitro-substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Catalysis: It can serve as a ligand in the synthesis of metal complexes for catalytic applications.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, while the biphenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide
  • N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide
  • 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(phenyl)ethylidene]acetohydrazide

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide is unique due to the presence of both the benzimidazole and biphenyl moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C23H20N4OS/c1-16(17-11-13-19(14-12-17)18-7-3-2-4-8-18)26-27-22(28)15-29-23-24-20-9-5-6-10-21(20)25-23/h2-14H,15H2,1H3,(H,24,25)(H,27,28)/b26-16+

InChI Key

NAROKBZIQIZHPP-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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